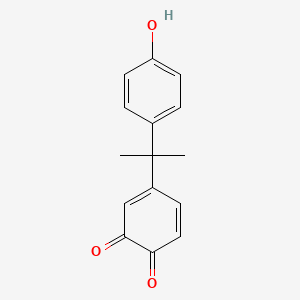
4,5-Bisphenol-o-quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bisphenol-o-quinone is an alkylbenzene.
Aplicaciones Científicas De Investigación
DNA Interaction and Potential Mutagenicity
- DNA Adduct Formation : Bisphenol A (BPA) 3,4-quinone, a related compound to 4,5-Bisphenol-o-quinone, has been shown to form adducts with DNA, particularly with guanine. This has implications for understanding its potential mutagenicity and carcinogenicity in vivo (Edmonds et al., 2004).
- Genotoxic Mechanisms : Studies using quantum chemical methods have shown that BPA 3,4-quinone could form an adduct with deoxyguanosine, which may contribute to its mutagenic properties (Kolšek et al., 2012).
Biodegradation and Environmental Impact
- Enzymatic Oxidation : Research on the biodegradation of BPA, a compound related to 4,5-Bisphenol-o-quinone, has shown that its enzymatic oxidation in organic solvents can be enhanced by certain catalysts, leading to useful monomers for various applications like anticorrosion and energy storage (Wu et al., 2019).
- Photocatalytic Degradation : Studies on BPA degradation have identified bisphenol A 3,4-quinone among the degradation products, suggesting a potential environmental impact through the formation of genotoxic quinones (Kondrakov et al., 2014).
Impact on Biological Systems
- Protein Interaction : The interaction of BPA 3,4-quinone with various biomacromolecules like hemoglobin and serum albumin has been investigated, showing alterations in the biomolecular structure and potential toxicological implications (Wu et al., 2019).
- Electrophilic Reactions : Research into the reactions between BPA 3,4-quinone and nucleophiles like glutathione and ribonucleosides has provided insight into the potential genotoxic effects of bisphenol A metabolites (Wu et al., 2017).
Technological Applications
- Molecular Electronic Devices : The use of a quinone functionality, similar to 4,5-Bisphenol-o-quinone, in oligoporphyrin molecular wires has been explored for potential applications in sensing, control, and data storage (Sendt et al., 2002).
- Biosensor Development : Electrochemical biosensors using derivatives of bisphenol, including quinone types, have been developed for sensitive detection of contaminants like BPA in water (Zehani et al., 2015).
Propiedades
Número CAS |
163405-36-5 |
|---|---|
Nombre del producto |
4,5-Bisphenol-o-quinone |
Fórmula molecular |
C15H14O3 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
4-[2-(4-hydroxyphenyl)propan-2-yl]cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C15H14O3/c1-15(2,10-3-6-12(16)7-4-10)11-5-8-13(17)14(18)9-11/h3-9,16H,1-2H3 |
Clave InChI |
NZZDOSANPOZUPK-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=O)C(=O)C=C2 |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=O)C(=O)C=C2 |
Otros números CAS |
163405-36-5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Naphthalenedisulfonic acid, 4,4'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino]]bis[5-hydroxy-6-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:6)](/img/structure/B1209885.png)
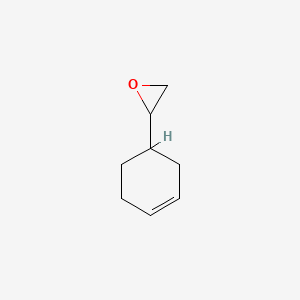
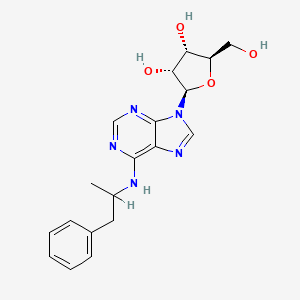
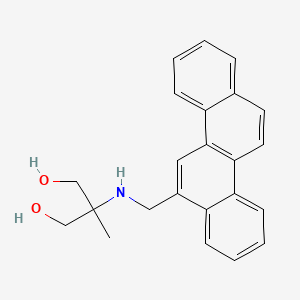
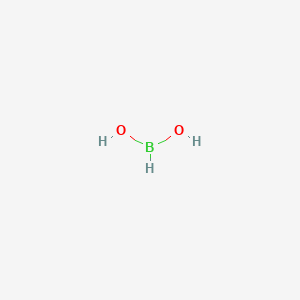
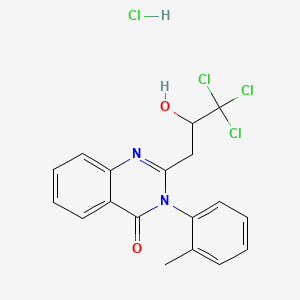
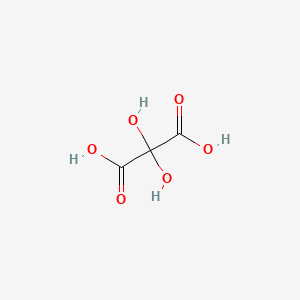
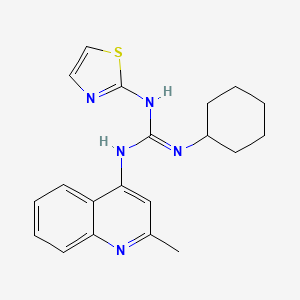
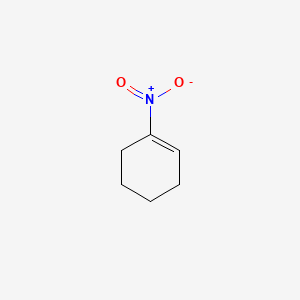
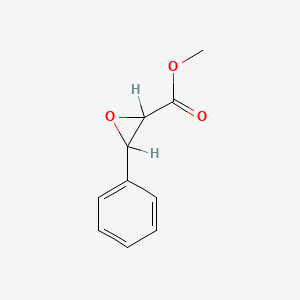
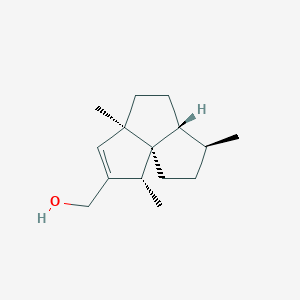
![2-[[2-(1-benzotriazolyl)-1-oxoethyl]-(thiophen-2-ylmethyl)amino]-2-(2-furanyl)-N-(3-methylbutyl)acetamide](/img/structure/B1209907.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-(6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-piperidinecarboxamide](/img/structure/B1209909.png)
![N-[2-(tert-butylamino)-2-oxo-1-pyridin-4-ylethyl]-N-cyclopropyl-4-thiadiazolecarboxamide](/img/structure/B1209910.png)